

# An In-depth Technical Guide to 3-(Thiophen-3-yl)benzaldehyde

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## Compound of Interest

Compound Name: 3-(Thiophen-3-yl)benzaldehyde

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **3-(Thiophen-3-yl)benzaldehyde**. This biaryl compound, incorporating both a thiophene and a benzaldehyde moiety, is of significant interest in the fields of medicinal chemistry and materials science due to its versatile reactivity and the inherent biological and electronic properties of its constituent rings.

## Chemical Structure and Identification

**3-(Thiophen-3-yl)benzaldehyde** is an organic compound where a thiophene ring is connected to a benzaldehyde ring at the 3-position of both rings.

Identifier	Value
IUPAC Name	3-(Thiophen-3-yl)benzaldehyde
CAS Number	129746-42-5[1]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> OS
Molecular Weight	188.25 g/mol [1]
SMILES	<chem>O=Cc1cccc(c1)c2ccsc2</chem>
InChI Key	InChI=1S/C11H8OS/c12-8-10-4-2-5-11(7-10)9-3-1-6-13-9/h1-8H

## Physicochemical Properties

The physicochemical properties of **3-(Thiophen-3-yl)benzaldehyde** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

Property	Value	Source
Melting Point	48 °C	[2]
Boiling Point	302.9 °C (Predicted)	[2]
Appearance	Solid (at room temperature)	Based on Melting Point
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C	[1]

## Spectroscopic Properties

Detailed spectroscopic data is essential for the characterization and quality control of **3-(Thiophen-3-yl)benzaldehyde**. While a complete set of experimental spectra for this specific compound is not readily available in the public domain, the expected spectral characteristics can be reliably predicted based on data from analogous structures such as benzaldehyde, 3-methylbenzaldehyde, and various thiophene derivatives.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons on both the benzene and thiophene rings.

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
Aldehyde (-CHO)	9.9 - 10.1	Singlet (s)	Highly deshielded proton, characteristic of aldehydes.
Benzene Ring	7.4 - 8.0	Multiplets (m)	The four protons on the substituted benzene ring will appear as a complex pattern of multiplets.
Thiophene Ring	7.2 - 7.8	Multiplets (m)	The three protons on the thiophene ring will also show complex splitting patterns due to coupling with each other.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
Carbonyl (C=O)	190 - 195	The most downfield signal, characteristic of an aldehyde carbonyl carbon.
Aromatic (C-H, C-C)	120 - 145	A series of signals corresponding to the carbon atoms of the benzene and thiophene rings.

## Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
C=O Stretch (Aldehyde)	1690 - 1715	Strong	Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.
C-H Stretch (Aldehyde)	2720 - 2820	Medium to Weak	Often appears as a pair of bands (Fermi doublet).
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak	Characteristic of C-H bonds on aromatic rings.
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong	Multiple bands are expected due to the presence of two different aromatic rings.

## Mass Spectrometry (MS)

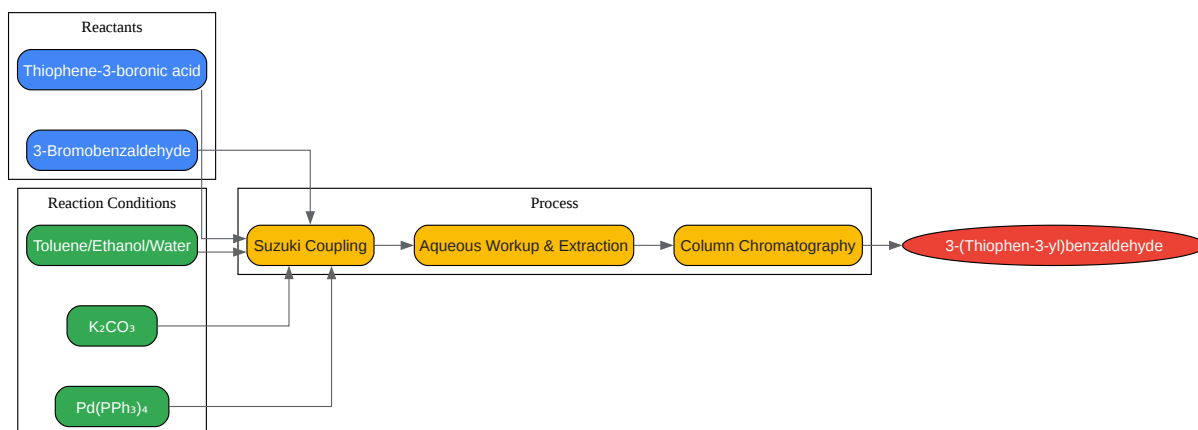
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Ion	Predicted m/z	Notes
[M] <sup>+</sup>	188	Molecular ion peak corresponding to the exact mass of the molecule.
[M-1] <sup>+</sup>	187	Loss of the hydrogen atom from the aldehyde group.
[M-29] <sup>+</sup>	159	Loss of the entire aldehyde group (-CHO).
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77	Phenyl cation, a common fragment in the mass spectra of benzene derivatives.

## Synthesis of 3-(Thiophen-3-yl)benzaldehyde

A common and efficient method for the synthesis of biaryl compounds like **3-(Thiophen-3-yl)benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

## Synthetic Workflow



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## References

- 1. 129746-42-5|3-(Thiophen-3-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. 129746-42-5 CAS MSDS (3-THIEN-3-YLBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

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